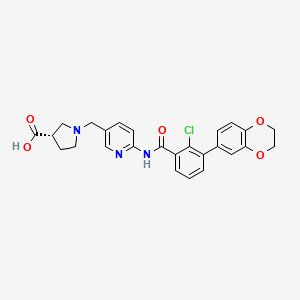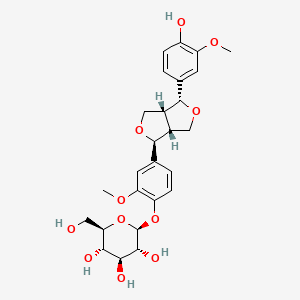
Epipinoresinol-4'-O-|A-D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epipinoresinol-4’-O-|A-D-glucoside, also known as Simplocosin, is a glucoside compound. It belongs to the class of phenylpropanoids, specifically lignans, which are a group of chemical compounds found in plants. This compound is derived from plants such as Forsythia suspensa (Thunb.) Vahl, which is part of the Oleaceae family .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Epipinoresinol-4’-O-|A-D-glucoside involves the glycosylation of epipinoresinol with glucose. The reaction typically requires the presence of a glycosyl donor and an appropriate catalyst to facilitate the formation of the glucosidic bond. The reaction conditions often include a controlled temperature and pH to ensure the desired product yield .
Industrial Production Methods: Industrial production of Epipinoresinol-4’-O-|A-D-glucoside can be achieved through extraction from plant sources followed by purification. The extraction process involves using solvents to isolate the compound from plant material, followed by crystallization to obtain the pure product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Epipinoresinol-4’-O-|A-D-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epipinoresinol derivatives with additional oxygen-containing functional groups .
Applications De Recherche Scientifique
Epipinoresinol-4’-O-|A-D-glucoside has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of lignans and their chemical properties.
Biology: The compound is studied for its antioxidant properties and its ability to protect cells from oxidative stress.
Medicine: Research has shown potential anti-inflammatory, anticancer, and anti-aging properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of Epipinoresinol-4’-O-|A-D-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through its antioxidant activity, which involves scavenging free radicals and reducing oxidative stress. It also modulates signaling pathways related to inflammation and cell proliferation, contributing to its potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Pinoresinol-4-O-β-D-glucopyranoside: Another lignan glucoside with similar antioxidant properties.
Matairesinol: A lignan with potential anticancer properties.
Secoisolariciresinol diglucoside: Known for its antioxidant and anti-inflammatory effects.
Uniqueness: Epipinoresinol-4’-O-|A-D-glucoside is unique due to its specific glycosidic linkage and the presence of distinct functional groups that contribute to its biological activity. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Propriétés
Formule moléculaire |
C26H32O11 |
|---|---|
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[4-[(3R,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H32O11/c1-32-18-7-12(3-5-16(18)28)24-14-10-35-25(15(14)11-34-24)13-4-6-17(19(8-13)33-2)36-26-23(31)22(30)21(29)20(9-27)37-26/h3-8,14-15,20-31H,9-11H2,1-2H3/t14-,15-,20+,21+,22-,23+,24-,25+,26+/m0/s1 |
Clé InChI |
QLJNETOQFQXTLI-OKSGBOEXSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC)O |
SMILES canonique |
COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







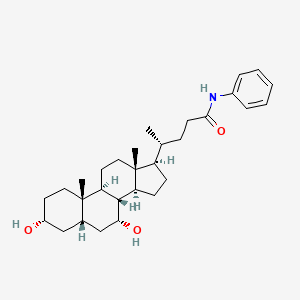

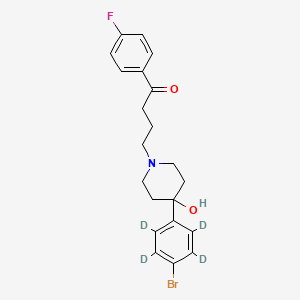

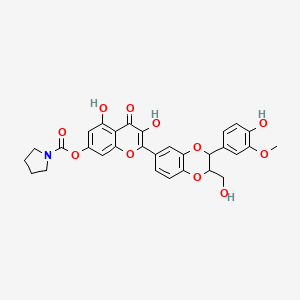
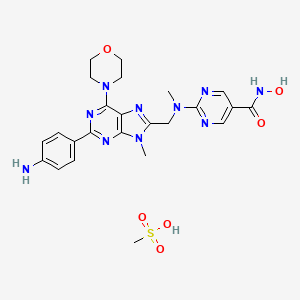
![N-[(3R)-1-cyanopyrrolidin-3-yl]-3-(2-phenoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B12413795.png)
![(2S,3R,4S)-3,4-dihydroxy-7-methylidene-2-[(E)-prop-1-enyl]-3,4-dihydro-2H-furo[3,4-b]pyran-5-one](/img/structure/B12413796.png)
